N-(1-Pyrene)iodoacetamide
Overview
Description
N-(1-Pyrene)iodoacetamide is a fluorescent reagent widely used in biochemical research. It is known for its ability to covalently label proteins, particularly actin, at cysteine residues. This compound has been instrumental in studying the kinetics of actin polymerization and the interaction between actin and actin-binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-Pyrene)iodoacetamide is synthesized by reacting pyrene with iodoacetamide. The reaction typically involves the use of a solvent such as dimethylformamide (DMF) and is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with scaled-up processes to accommodate larger quantities. The compound is then purified and tested for quality before being distributed for research purposes .
Chemical Reactions Analysis
Types of Reactions
N-(1-Pyrene)iodoacetamide primarily undergoes substitution reactions, where the iodoacetamide group reacts with thiol groups in proteins. This reaction is highly specific and efficient, making it a valuable tool for labeling proteins .
Common Reagents and Conditions
The reaction with thiol groups typically occurs in aqueous buffers at neutral pH. Common reagents include reducing agents like dithiothreitol (DTT) to maintain the thiol groups in their reduced state, facilitating the reaction with this compound .
Major Products Formed
The major product formed from the reaction of this compound with proteins is a covalently labeled protein, where the pyrene moiety is attached to the cysteine residue. This labeled protein can then be used in various fluorescence-based assays .
Scientific Research Applications
N-(1-Pyrene)iodoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study the dynamics of chemical reactions and molecular interactions.
Biology: Extensively used to label actin and study its polymerization and interaction with other proteins.
Industry: Employed in the development of biosensors and diagnostic tools due to its fluorescent properties.
Mechanism of Action
N-(1-Pyrene)iodoacetamide exerts its effects by covalently binding to the thiol groups of cysteine residues in proteins. This binding results in the formation of a stable thioether bond, which incorporates the fluorescent pyrene moiety into the protein structure. The fluorescence of the pyrene group is sensitive to the local environment, allowing researchers to monitor changes in protein conformation and interactions .
Comparison with Similar Compounds
Similar Compounds
N-(1-pyrenyl)maleimide: Another fluorescent reagent used for labeling thiol groups in proteins. It has similar applications but differs in its chemical structure and reactivity.
N-(1-pyrenyl)ethylenediamine: Used for labeling amine groups in proteins and other biomolecules.
Uniqueness
N-(1-Pyrene)iodoacetamide is unique due to its high specificity for thiol groups and its ability to provide a strong fluorescent signal upon binding. This makes it particularly useful for studying proteins like actin, where precise labeling and detection are crucial .
Properties
IUPAC Name |
2-iodo-N-pyren-1-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12INO/c19-10-16(21)20-15-9-7-13-5-4-11-2-1-3-12-6-8-14(15)18(13)17(11)12/h1-9H,10H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEFIQVNOAJGDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227722 | |
Record name | N-(1-Pyrenyl)iodoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76936-87-3 | |
Record name | N-(1-Pyrenyl)iodoacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076936873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Pyrenyl)iodoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-Pyrenyl)iodoacetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D39CEY9MDL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-(1-Pyrenyl)iodoacetamide a useful tool for studying proteins?
A1: N-(1-Pyrenyl)iodoacetamide specifically reacts with sulfhydryl groups (-SH), which are primarily found in the amino acid cysteine. This targeted labeling allows researchers to investigate the structure, dynamics, and interactions of proteins containing cysteine residues. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What information can be obtained from the fluorescence properties of N-(1-Pyrenyl)iodoacetamide-labeled proteins?
A3: N-(1-Pyrenyl)iodoacetamide exhibits both monomer and excimer fluorescence. The ratio of these two fluorescence signals is sensitive to the distance and environment of the attached pyrene molecules. This property enables researchers to study protein conformational changes, such as those occurring during protein-protein interactions or protein unfolding. [, , , , , , , , ]
Q3: What is the molecular formula and weight of N-(1-Pyrenyl)iodoacetamide?
A3: The molecular formula of N-(1-Pyrenyl)iodoacetamide is C18H12INO, and its molecular weight is 401.2 g/mol.
Q4: Is N-(1-Pyrenyl)iodoacetamide directly involved in any catalytic reactions?
A6: No, N-(1-Pyrenyl)iodoacetamide primarily serves as a fluorescent probe and does not possess inherent catalytic activity. It is used to study naturally occurring catalytic reactions like actin polymerization or enzyme kinetics. [, , , , ]
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